4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Activity
Research focusing on benzamide derivatives, including compounds with similar structural motifs to 4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide, has demonstrated promising anticancer properties. For instance, derivatives synthesized from similar starting materials have shown moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. This suggests that this compound could potentially be explored for its anticancer capabilities (Ravinaik et al., 2021).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial efficacy. These studies reveal that specific derivatives exhibit significant antibacterial and antifungal activities against a variety of pathogens, suggesting a potential research avenue for this compound in developing new antimicrobial agents (Bikobo et al., 2017).
Future Directions
Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on designing and developing different thiazole derivatives, including “4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide”, to explore their potential applications in various fields.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with various targets, depending on the specific substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in a manner that induces biological effects . The interaction is influenced by the orientation of the thiazole ring towards the target site, which can be nitrogen orientation, sulfur orientation, or parallel orientation .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting that they may have favorable ADME properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may induce significant molecular and cellular effects .
Action Environment
The biological activities of thiazole derivatives are known to be affected by the specific substituents on the thiazole ring .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methyl-N-(4-(3-(4-methylbenzamido)phenyl)thiazol-2-yl)benzamide are not yet fully understood. Thiazoles, the family of compounds to which it belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . Specific interactions involving this compound have not been reported in the literature.
Cellular Effects
The cellular effects of this compound are currently unknown. Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound have not been reported.
Metabolic Pathways
The metabolic pathways involving this compound are currently unknown. Thiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific metabolic pathways involving this compound have not been reported.
Properties
IUPAC Name |
4-methyl-N-[3-[2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-16-6-10-18(11-7-16)23(29)26-21-5-3-4-20(14-21)22-15-31-25(27-22)28-24(30)19-12-8-17(2)9-13-19/h3-15H,1-2H3,(H,26,29)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKMJMLHMTQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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